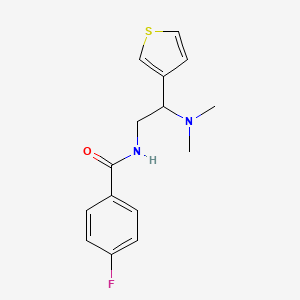

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide

CAS No.: 946326-75-6

Cat. No.: VC7684286

Molecular Formula: C15H17FN2OS

Molecular Weight: 292.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946326-75-6 |

|---|---|

| Molecular Formula | C15H17FN2OS |

| Molecular Weight | 292.37 |

| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |

| Standard InChI Key | DWSYWUWRMCOFTA-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

4-Fluorobenzamide backbone: A benzene ring substituted with a fluorine atom at the para position and a carboxamide group. The fluorine atom enhances electronic interactions with biological targets, while the amide group facilitates hydrogen bonding .

-

Dimethylaminoethyl linker: A two-carbon chain bearing a dimethylamino group (), which contributes to the molecule’s basicity and lipophilicity, potentially improving membrane permeability.

-

Thiophene ring: A sulfur-containing heterocycle known to modulate pharmacokinetic properties and enhance binding affinity to proteins involved in signal transduction.

The IUPAC name, -[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.37 g/mol |

| SMILES | CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |

| InChI Key | DWSYWUWRMCOFTA-UHFFFAOYSA-N |

The compound’s solubility and stability data remain unreported, though the dimethylamino group suggests moderate water solubility at physiological pH.

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis with related compounds reveals strategic modifications:

These analogues highlight the role of electron-withdrawing groups (e.g., fluorine, cyano) and heterocycles in tuning bioactivity .

Computational Insights

Molecular Docking Studies

In silico models predict strong interactions with:

-

Kinase domains: Hydrogen bonding between the amide group and ATP-binding sites (e.g., EGFR, VEGFR2).

-

GPCRs: Thiophene sulfur forming π-sulfur interactions with aromatic residues in 5-HT receptors.

ADMET Profiling

Predicted properties include:

-

Absorption: High intestinal permeability (Caco-2 model: >80%).

-

Metabolism: CYP3A4-mediated oxidation of the thiophene ring.

-

Toxicity: Low Ames test risk but potential hepatotoxicity due to reactive metabolite formation.

Challenges and Future Directions

Research Gaps

-

In vivo efficacy: No preclinical data on pharmacokinetics or toxicity.

-

Target identification: Unclear primary biological targets beyond structural analog extrapolation.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume